molecular formula C21H26N2O4 B11770424 3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde CAS No. 63716-13-2

3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde

Cat. No.: B11770424
CAS No.: 63716-13-2
M. Wt: 370.4 g/mol
InChI Key: PZCDSVSZCJTGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a hydroxy group and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde typically involves multiple steps. One common method includes the reductive amination of 3-(4-methoxyphenyl)piperazine with 3-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The resulting product is then purified and characterized using techniques like IR, NMR, and mass spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the aldehyde group can produce alcohols.

Scientific Research Applications

3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzaldehyde core with a piperazine ring and methoxy group makes it a versatile compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of medicinal chemistry

Properties

CAS No.

63716-13-2

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

3-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]benzaldehyde

InChI

InChI=1S/C21H26N2O4/c1-26-20-6-3-5-18(13-20)23-10-8-22(9-11-23)14-19(25)16-27-21-7-2-4-17(12-21)15-24/h2-7,12-13,15,19,25H,8-11,14,16H2,1H3

InChI Key

PZCDSVSZCJTGDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(COC3=CC=CC(=C3)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.